Fmoc-L-2-Furylalanine

Peptide Labeling Bioconjugation SPPS Post-Synthetic Modification

Choose Fmoc-L-2-Furylalanine for its unique 2-furyl side chain that cannot be replicated by Fmoc-Phe, Fmoc-Tyr, or Fmoc-Trp. The furan ring enables selective oxidative ring-opening to generate reactive aldehyde intermediates for site-specific hydrazine-derivatized fluorophore or dye conjugation in aqueous solution. It also provides UV-activated photo-click crosslinking for light-controlled covalent bond formation in proteomics. Incorporate this building block during standard Fmoc-SPPS to introduce heteroaromatic electronic character, altered dipole moment, and hydrogen-bonding potential – critical for screening campaigns targeting binding pockets favoring furan over carbocyclic aromatics.

Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
CAS No. 159611-02-6
Cat. No. B067441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Furylalanine
CAS159611-02-6
Molecular FormulaC22H19NO5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O
InChIInChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyAJXDCHXGNUFBRC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Furylalanine (CAS 159611-02-6): Non-Proteinogenic Fmoc-Amino Acid for Peptide Synthesis and Site-Specific Labeling


Fmoc-L-2-Furylalanine (CAS 159611-02-6, C22H19NO5, MW 377.39) is an Fmoc-protected non-proteinogenic amino acid derivative in which the side chain consists of a 2-furyl group attached to the L-alanine backbone . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile, orthogonal protecting group for the α-amino functionality, making the compound fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols . The furan moiety confers distinct aromatic and electronic properties that differ fundamentally from phenylalanine's benzene ring, enabling unique post-synthetic derivatization via furan oxidation-based conjugation chemistry [1].

Why Generic Substitution of Fmoc-L-2-Furylalanine (CAS 159611-02-6) Fails in Peptide Functionalization and Biological Activity


Fmoc-L-2-Furylalanine cannot be substituted by the more common Fmoc-Phe, Fmoc-Tyr, Fmoc-Trp, or Fmoc-L-2-thienylalanine without losing the unique chemical reactivity conferred by the furan ring, specifically its capacity for selective oxidative ring-opening to generate reactive aldehyde intermediates for site-specific conjugation [1]. The oxygen atom in the furan ring creates a distinct electronic environment and dipole moment relative to sulfur-containing thiophene analogs and carbon-only phenyl rings, directly impacting peptide secondary structure propensity, membrane permeability, and target binding [2]. Additionally, available comparative data indicate that β-2-furylalanine exhibits differential toxicity relative to the β-3-furylalanine isomer across multiple microbial strains, with strain-dependent potency reversals that phenylalanine fails to fully replicate [3].

Quantitative Differentiation Evidence for Fmoc-L-2-Furylalanine (CAS 159611-02-6) Relative to Closest Analogs


Orthogonal Bioconjugation: Furan-Oxidation Labeling Uniquely Enabled by 2-Furylalanine

Unlike Fmoc-Phe, Fmoc-Tyr, or Fmoc-Trp, Fmoc-L-2-Furylalanine enables a unique site-specific peptide labeling methodology based on selective oxidative transformation of the furan moiety into a reactive aldehyde followed by reductive amination with nucleophile-containing probes [1]. This furan-oxidation-conjugation strategy is not available for benzene-containing (Phe) or indole-containing (Trp) aromatic amino acids. The method has been demonstrated for peptides incorporating commercially available N-Fmoc-furylalanine [2].

Peptide Labeling Bioconjugation SPPS Post-Synthetic Modification

Aromatic Capping Protection Against Acidic Degradation During SPPS Cleavage

While furan moieties in peptides are known to be susceptible to degradation during acidic cleavage conditions (TFA-based deprotection and resin cleavage), this degradation is position-dependent and can be fully suppressed through introduction of proximate aromatic residues [1]. This stabilization effect, termed 'aromatic capping,' has been demonstrated for 2-furylalanine-containing peptides, enabling versatile incorporation at internal, C-terminal, and even the sensitive N-terminal positions [2]. This represents a critical handling advantage over other acid-labile moieties lacking this intramolecular stabilization mechanism.

SPPS Optimization Peptide Stability Acidic Cleavage

Strain-Specific Toxicity Differentiation: β-2-Furylalanine vs. β-3-Furylalanine

In microbial growth inhibition studies, β-2-furylalanine (the unprotected form of the target compound) shows distinct, strain-dependent toxicity profiles compared to the β-3-furylalanine isomer. In E. coli strains (ATCC 9723 and 9723f) in the presence of exogenous phenylalanine, β-3-furylalanine was more toxic than β-2-furylalanine. Conversely, in L. arabinosus, the β-2-isomer was more toxic than the β-3-isomer [1]. This demonstrates that the 2-furyl substitution pattern confers biological activity that is both quantitatively distinct from and, in certain contexts, reversed relative to the 3-furyl analog.

Antimicrobial Phenylalanine Antagonist Structure-Activity Relationship

Phenylalanine Antagonism and Metabolic Competition Profile of β-2-Furylalanine

β-2-Furylalanine acts as a phenylalanine antagonist, inhibiting the growth of Saccharomyces cerevisiae and Escherichia coli in a manner similar to β-2-thienylalanine [1]. The inhibitory effect is competitively reversed by phenylalanine: larger amounts of furylalanine are required to inhibit growth as phenylalanine concentrations increase [2]. While tyrosine, tryptophan, isoleucine, and cysteine can also partially counteract the toxicity, phenylalanine provides the most effective reversal [3]. This establishes β-2-furylalanine's competitive behavior within the aromatic amino acid metabolic network.

Antimetabolite Phenylalanine Analog Competitive Inhibition

UV-Activated Photo-Click Reactivity for Peptide and Protein Labeling

2-Furylalanine exhibits a distinct photoactivation property not shared by phenylalanine or other standard aromatic amino acids: UV-irradiation in the presence of oxygen and a photosensitizer converts the furan moiety to an unsaturated dicarbonyl intermediate that selectively reacts with nucleophiles such as hydrazine derivatives of dyes or fluorescent labels [1]. This reaction proceeds in aqueous solution and enables site-specific labeling of peptides and proteins [2]. Fmoc-L-Ala(2-Furyl)-OH is the commercial building block enabling SPPS incorporation of this photo-click handle [3].

Photo-Click Chemistry Site-Specific Labeling Bioorthogonal Conjugation

Commercial Availability and Purity Specification of Fmoc-L-2-Furylalanine

Fmoc-L-2-Furylalanine (CAS 159611-02-6) is commercially available from multiple vendors with specified purity and pricing, enabling procurement decisions based on application-specific quality requirements. Aladdin Scientific offers the compound at ≥98% HPLC purity with storage at 2-8°C and wet ice shipping . BOC Sciences supplies at ≥99% HPLC purity, also with 2-8°C storage . TCI America offers N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(2-furyl)-L-alanine at ≥98.0% (titration) with a reported melting point of 139°C , which differs from the 129.7°C reported elsewhere [1], potentially reflecting differences in polymorphic forms or measurement conditions.

Procurement Quality Specification Vendor Comparison

Validated Application Scenarios for Fmoc-L-2-Furylalanine (CAS 159611-02-6) Based on Quantitative Evidence


Site-Specific Fluorescent Labeling of Synthetic Peptides via Furan-Oxidation Conjugation

Incorporation of Fmoc-L-2-Furylalanine during SPPS enables post-synthetic, site-specific labeling of peptides with hydrazine-derivatized fluorophores, dyes, or other reporter groups via selective furan oxidation to a reactive aldehyde intermediate followed by reductive amination [1]. This method proceeds in aqueous solution and provides an orthogonal labeling strategy compatible with complex peptide sequences, making it suitable for fluorescence-based binding assays, cellular uptake studies, and peptide-protein interaction mapping [2].

Design and Synthesis of Phenylalanine Antagonist Peptides for Antimicrobial Research

Given the established role of β-2-furylalanine as a phenylalanine antagonist that inhibits microbial growth in E. coli and S. cerevisiae [1], Fmoc-L-2-Furylalanine can be incorporated into antimicrobial peptide sequences to exploit competitive metabolic interference. The strain-dependent toxicity profile—where the 2-furyl isomer exhibits different potency relative to the 3-furyl isomer depending on the organism [2]—provides a structure-activity foundation for designing targeted antimicrobial peptides or peptidomimetics with furan-based aromatic substitutions.

Photo-Click Peptide-Protein Crosslinking for Interactome Mapping

The photo-click reactivity of 2-furylalanine—UV-activated conversion to a reactive dicarbonyl species in the presence of oxygen and photosensitizer [1]—enables light-controlled, site-specific crosslinking of peptides to target proteins. This application supports proteomics studies where spatial and temporal control of covalent bond formation is required, such as mapping transient protein-protein interactions or identifying peptide binding partners in complex cellular lysates. The Fmoc-protected derivative enables precise placement of this photo-crosslinking handle at any desired sequence position during SPPS [2].

Peptide-Based Drug Discovery Requiring Non-Canonical Aromatic Side Chains

Fmoc-L-2-Furylalanine serves as a building block for generating peptide libraries containing furan-based aromatic side chains, which differ from phenylalanine in electronic character (oxygen heteroatom), dipole moment, and hydrogen-bonding potential [1]. This differentiation is relevant for screening campaigns targeting binding pockets that respond favorably to heteroaromatic rather than purely carbocyclic aromatic interactions, particularly in drug discovery programs exploring peptide-based inhibitors, receptor agonists/antagonists, or protease substrates where aromatic recognition is critical [2].

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